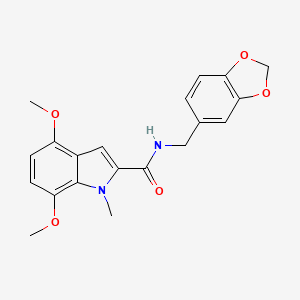![molecular formula C16H17N5O3 B10999488 N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10999488.png)
N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic organic compound that belongs to the class of triazolopyridazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Attachment of the methoxyphenyl group: This step involves the reaction of the triazolopyridazine core with a methoxyphenyl derivative, often through a nucleophilic substitution reaction.
Formation of the propanamide side chain: This is typically done by reacting the intermediate with a suitable propanoyl chloride or anhydride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxyphenyl)-3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde oder Inhibitor in verschiedenen biologischen Signalwegen.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Aktivität.
Industrie: Wird aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von N-(3-Methoxyphenyl)-3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren.
Beteiligte Signalwege: Es kann verschiedene Signalwege beeinflussen, wie z. B. solche, die an Zellproliferation, Apoptose und Entzündung beteiligt sind.
Ähnliche Verbindungen:
- N-(3-Methoxyphenyl)-3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamid
- N-(3-Methoxyphenyl)-3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pentanamid
- N-(3-Methoxyphenyl)-3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)hexanamid
Einzigartigkeit: N-(3-Methoxyphenyl)-3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamid ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. der Länge der Propanamid-Seitenkette und des Vorhandenseins von Methoxygruppen, die seine chemische Reaktivität und biologische Aktivität beeinflussen können.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
- N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
- N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pentanamide
- N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)hexanamide
Uniqueness: N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is unique due to its specific structural features, such as the length of the propanamide side chain and the presence of methoxy groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H17N5O3 |
|---|---|
Molekulargewicht |
327.34 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C16H17N5O3/c1-23-12-5-3-4-11(10-12)17-15(22)8-6-13-18-19-14-7-9-16(24-2)20-21(13)14/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,22) |
InChI-Schlüssel |
WDSUEGXQKCGZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CC(=CC=C3)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-fluorobenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10999411.png)
![2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10999413.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-fluorobenzamide](/img/structure/B10999414.png)
![5-imino-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10999422.png)
![Ethyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10999439.png)
![3-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B10999443.png)
![(E)-N-(1H-benzo[d]imidazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B10999446.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10999452.png)

![3-(4-methoxy-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10999456.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10999471.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999472.png)

